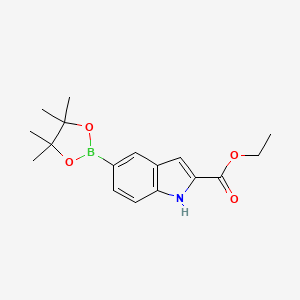

![molecular formula C12H15NO2 B1288636 2-[4-(Dimethylamino)phenyl]cyclopropane-1-carboxylic acid CAS No. 1157641-86-5](/img/structure/B1288636.png)

2-[4-(Dimethylamino)phenyl]cyclopropane-1-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-[4-(Dimethylamino)phenyl]cyclopropane-1-carboxylic acid” is a chemical compound . It has a molecular weight of 205.26 . The compound appears as a white to yellow solid .

Molecular Structure Analysis

The InChI code for “2-[4-(Dimethylamino)phenyl]cyclopropane-1-carboxylic acid” is1S/C12H15NO2/c1-13(2)9-5-3-8(4-6-9)10-7-11(10)12(14)15/h3-6,10-11H,7H2,1-2H3,(H,14,15) . This indicates the molecular structure of the compound. Physical And Chemical Properties Analysis

“2-[4-(Dimethylamino)phenyl]cyclopropane-1-carboxylic acid” is a white to yellow solid . It has a molecular weight of 205.26 . The InChI code is1S/C12H15NO2/c1-13(2)9-5-3-8(4-6-9)10-7-11(10)12(14)15/h3-6,10-11H,7H2,1-2H3,(H,14,15) .

Aplicaciones Científicas De Investigación

Application in Chemical Synthesis

Summary of the Application

“2-[4-(Dimethylamino)phenyl]cyclopropane-1-carboxylic acid” is a chemical compound with the CAS Number: 1157641-86-5 and a molecular weight of 205.26 . It is used as an intermediate in the synthesis of other complex compounds .

Results or Outcomes

The outcomes of using this compound in chemical synthesis would vary depending on the specific reactions and pathways. The product could be a variety of different compounds, each with their own properties and potential applications .

Potential Role in Plant Physiology

Summary of the Application

While not directly related to “2-[4-(Dimethylamino)phenyl]cyclopropane-1-carboxylic acid”, there is research on a similar compound, “1-Aminocyclopropane 1-Carboxylic Acid (ACC)”, which plays a role in plant physiology .

Methods of Application

ACC is synthesized from S-adenosyl-L-methionine (SAM) by ACC synthases (ACSs) and subsequently oxidized to ethylene by ACC oxidases (ACOs) .

Results or Outcomes

ACC has been found to play a signaling role independent of its role in ethylene biosynthesis. It has been implicated in regulating plant development, cell wall signaling, guard mother cell division, and pathogen virulence .

Use in the Preparation of Peroxides

Summary of the Application

While not directly related to “2-[4-(Dimethylamino)phenyl]cyclopropane-1-carboxylic acid”, a similar compound, “1-Phenyl-1-cyclopropanecarboxylic acid”, has been used in the preparation of peroxides .

Methods of Application

This involves a reaction with hydrogen peroxide in the presence of N,N′-dicyclohexylcarbodiimide .

Results or Outcomes

The outcome of this reaction is the formation of bis[(1-phenyl-1-cyclopropyl)carbonyl] peroxide .

Role in the Chemical Industry

Summary of the Application

“2-[4-(Dimethylamino)phenyl]cyclopropane-1-carboxylic acid” can serve as a valuable building block in the chemical industry for the synthesis of various other compounds .

Methods of Application

Its reactive carboxylic acid group can undergo reactions such as esterification, amidation, and reduction, among others, providing a pathway to numerous derivatives .

Results or Outcomes

The outcomes would vary depending on the specific reactions and pathways. The product could be a variety of different compounds, each with their own properties and potential applications .

Role in Pharmaceuticals

Summary of the Application

“2-[4-(Dimethylamino)phenyl]cyclopropane-1-carboxylic acid” can serve as a precursor in the synthesis of several pharmaceutical compounds .

Methods of Application

The specific methods of application or experimental procedures would depend on the particular synthesis pathway being used .

Results or Outcomes

The outcomes would vary depending on the specific reactions and pathways. The product could be a variety of different pharmaceutical compounds, including certain antibiotics and antiviral agents .

Propiedades

IUPAC Name |

2-[4-(dimethylamino)phenyl]cyclopropane-1-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c1-13(2)9-5-3-8(4-6-9)10-7-11(10)12(14)15/h3-6,10-11H,7H2,1-2H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQUZAKABMZMHAH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C2CC2C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[4-(Dimethylamino)phenyl]cyclopropane-1-carboxylic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Bromo-8-methylimidazo[1,2-a]pyrazine](/img/structure/B1288553.png)

![6-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine](/img/structure/B1288554.png)

![3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine](/img/structure/B1288558.png)

![6-(4-acetylphenyl)-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione](/img/structure/B1288571.png)